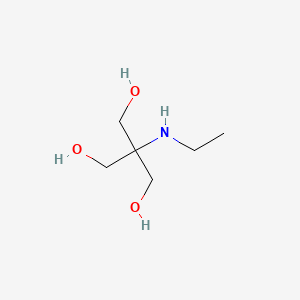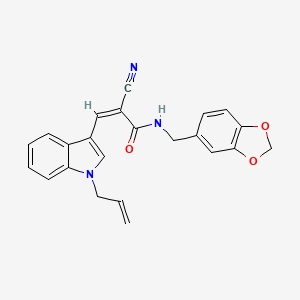
2-(ethylamino)-2-(hydroxymethyl)-1,3-propanediol
描述
2-(Ethylamino)-2-(hydroxymethyl)-1,3-propanediol, also known as tris(hydroxymethyl)aminomethane (THAM), is a chemical compound that has a wide range of applications in scientific research. THAM is a tertiary amine with three hydroxymethyl groups, making it a highly versatile compound that can be used in a variety of chemical reactions. In
科学研究应用
THAM has a wide range of scientific research applications. It is commonly used as a buffer in biological and biochemical experiments, as it has a pKa of 8.1 and can maintain a stable pH in solution. THAM is also used as a component in electrophoresis buffers and as a stabilizing agent for enzymes and proteins.
作用机制
The mechanism of action of THAM is not fully understood, but it is believed to act as a proton acceptor, buffering changes in pH in biological systems. THAM can also act as a chelating agent, binding to metal ions and preventing them from interfering with biological reactions.
Biochemical and Physiological Effects
THAM has been shown to have a variety of biochemical and physiological effects. It has been found to protect cells from oxidative stress and to have anti-inflammatory properties. THAM has also been shown to protect against ischemia-reperfusion injury and to improve blood flow in animal models.
实验室实验的优点和局限性
THAM has several advantages for lab experiments. It is highly soluble in water, making it easy to prepare solutions of known concentrations. THAM is also relatively inexpensive and widely available. However, THAM has some limitations. It can interfere with certain assays, such as those that rely on metal ions, and it can have cytotoxic effects at high concentrations.
未来方向
There are several future directions for research on THAM. One area of interest is its potential as a therapeutic agent. THAM has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and it may have potential as a treatment for these conditions. Additionally, THAM has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer treatment. Finally, THAM's role in regulating oxidative stress and inflammation is an area of ongoing research, and further studies are needed to fully understand its mechanisms of action in these processes.
Conclusion
In conclusion, 2-(ethylamino)-2-(hydroxymethyl)-1,3-propanediol, or THAM, is a highly versatile chemical compound with a wide range of scientific research applications. Its ability to act as a buffer and chelating agent make it a valuable tool in biological and biochemical experiments, and its potential as a therapeutic agent is an area of ongoing research. While THAM has some limitations, its advantages make it a valuable tool in scientific research.
属性
IUPAC Name |
2-(ethylamino)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-2-7-6(3-8,4-9)5-10/h7-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMMITWIWFSAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-2-(hydroxymethyl)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B3749081.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3749082.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3749092.png)
![1-(2-methylphenyl)-4-[3-(1-naphthyl)acryloyl]piperazine](/img/structure/B3749127.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B3749129.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B3749139.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3749151.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B3749158.png)
![4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B3749163.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one](/img/structure/B3749169.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}azepane](/img/structure/B3749184.png)